2-Methyl-6-oxaspiro[4.5]decan-9-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methyl-6-oxaspiro[4.5]decan-9-ol |
InChI |
InChI=1S/C10H18O2/c1-8-2-4-10(6-8)7-9(11)3-5-12-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
ZWNCYWDMCJVTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)CC(CCO2)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control in the Construction of 2 Methyl 6 Oxaspiro 4.5 Decan 9 Ol and Analogs
Retrosynthetic Analysis and Key Disconnection Strategies for Spiro[4.5]decane Systems
The strategic disassembly of the 2-methyl-6-oxaspiro[4.5]decan-9-ol target molecule reveals several key retrosynthetic disconnections that form the basis for various synthetic approaches. The most common and logical disconnection of the spiroketal linkage involves breaking the two C-O bonds of the ketal. This leads back to a dihydroxy ketone precursor. This precursor is a linear chain containing two hydroxyl groups and a ketone, strategically positioned to facilitate the desired cyclization.
Another powerful disconnection strategy involves a rsc.orgnih.gov-oxa-Michael addition, which is a subset of the broader class of intramolecular conjugate additions. This approach starts with an enone precursor bearing a distal hydroxyl group. The spiroketal is formed through a Michael addition of the hydroxyl group onto the α,β-unsaturated ketone.
A third disconnection approach involves the intramolecular cyclization of phenolic α-diazoketones. This method can lead to the formation of the spiro[4.5]decane carbon framework, which can then be further elaborated to introduce the required oxygen atom and substituents. rsc.org
These primary disconnection strategies are summarized in the table below:
| Disconnection Strategy | Precursor Type | Key Transformation |
| Spiroketal Unraveling | Dihydroxy ketone | Intramolecular ketalization |
| rsc.orgnih.gov-Oxa-Michael Addition | Hydroxy-enone | Intramolecular conjugate addition |
| Phenolic α-diazoketone Cyclization | Phenolic α-diazoketone | Intramolecular cyclization |
Classical Approaches to Spiroketal Synthesis
Traditional methods for the synthesis of spiroketals have laid a crucial foundation for the more modern and stereoselective strategies that have followed. These classical approaches often rely on thermodynamically controlled processes.
One of the most fundamental and widely employed methods for the construction of spiroketals is the acid-mediated cyclization of a linear precursor containing a ketone and two hydroxyl groups. In the context of this compound, this would involve a precursor such as a substituted decane-2,9-dione (B1268145) which upon selective reduction and subsequent acid catalysis would yield the desired spiroketal. The acidic conditions promote the formation of an oxocarbenium ion intermediate, which is then trapped by the second hydroxyl group to forge the spirocyclic system. The stereochemical outcome of this reaction is often governed by the thermodynamic stability of the resulting spiroketal isomers, with the anomeric effect playing a significant role in favoring the formation of the most stable product.
The intramolecular spiroketalization of dihydroxy ketones remains a cornerstone of spiroketal synthesis. The strategic placement of the hydroxyl and ketone functionalities in the linear precursor is paramount to achieving the desired 6-oxaspiro[4.5]decane ring system. The reaction is typically promoted by acid or base catalysis and proceeds through a hemiacetal intermediate.
Intermolecular approaches, while less common for the direct synthesis of a specific spiroketal like this compound, can be employed to construct the spiro[4.5]decane core. For instance, the condensation of a cyclic ketone with a diol under acidic conditions can lead to the formation of a spiroketal. However, controlling the regioselectivity and achieving the desired substitution pattern can be challenging with this method.
Modern Stereoselective Synthesis of this compound Scaffolds
The demand for enantiomerically pure spiroketals has driven the development of sophisticated stereoselective synthetic methods. These modern approaches offer a high degree of control over the absolute and relative stereochemistry of the final product.
Chiral auxiliaries have proven to be powerful tools for inducing stereoselectivity in the synthesis of spiroketals. An auxiliary can be temporarily incorporated into the precursor molecule to direct the stereochemical course of a key bond-forming reaction, such as an aldol (B89426) addition or an alkylation, which sets the stereocenters that will ultimately define the stereochemistry of the spiroketal. After the desired stereochemistry is established, the auxiliary is cleaved to afford the enantiomerically enriched product.
Organocatalysis has emerged as a particularly attractive strategy for the asymmetric synthesis of spiroketals. Small organic molecules, such as proline and its derivatives, can catalyze key bond-forming reactions enantio- and diastereoselectively. For instance, an organocatalytic intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated ketone precursor can provide a direct and efficient route to chiral spiroketals.
Kinetically-Controlled Spiroketal-Forming Reactions and Stereoisomer Control
Traditional spiroketal synthesis often relies on thermodynamically controlled cyclizations of hydroxy- or ketodiols, which typically yield the most stable stereoisomer. mskcc.orgchemtube3d.com This stability is governed by the anomeric effect, where an axial orientation of the oxygen lone pairs relative to the C-O bond is favored. chemtube3d.com However, accessing less stable, or "contrathermodynamic," isomers requires kinetically-controlled reactions that are independent of the product's inherent stability. nih.govmskcc.org
A notable strategy involves the spirocyclization of glycal epoxides. nih.govmskcc.org These reactions can be guided to produce specific stereoisomers with high fidelity. For instance, a methanol-induced kinetic spirocyclization has been developed that provides stereocontrolled access to either of the two anomeric stereoisomers. mskcc.org This method proved effective for generating both 5- and 6-membered ring products with complete control, resulting in retention of configuration. nih.gov Another powerful kinetically-controlled method utilizes titanium(IV) isopropoxide (Ti(Oi-Pr)4) to mediate the spirocyclization of glycal epoxides, also proceeding with retention of configuration at the anomeric center. mskcc.org These approaches are crucial as they enable the synthesis of a diverse range of spiroketal stereoisomers for biological screening and natural product synthesis. nih.govmskcc.org
| Method | Key Reagent | Substrate | Stereochemical Outcome |
| Methanol-Induced Spirocyclization | Methanol | Glycal Epoxides | Kinetic control, retention of configuration nih.govmskcc.org |
| Titanium-Mediated Spirocyclization | Ti(Oi-Pr)4 | Glycal Epoxides | Kinetic control, retention of configuration mskcc.org |
Transition Metal-Catalyzed Cyclization Pathways
Transition metal catalysis has emerged as a powerful and versatile tool for constructing spiroketal systems, offering mild reaction conditions and compatibility with a wide array of functional groups. rsc.orgnih.gov These methods facilitate the use of novel precursors that are not amenable to traditional acid-catalyzed cyclization. thieme-connect.com
A variety of metals have been employed, each with unique reactivity profiles:
Gold (Au) Catalysis: Gold catalysts are particularly effective in activating alkynes toward nucleophilic attack. Asymmetric spiroketalization has been achieved using gold-catalyzed reactions, representing a significant advance in the field. rsc.org
Palladium (Pd) Catalysis: Palladium catalysts enable complex cascade reactions. For example, a one-pot carbonylative Sonogashira coupling followed by a double annulation reaction has been used to synthesize benzannulated nih.govnih.gov-spiroketals from o-iodophenols and terminal alkynols. researchgate.net
Silver (Ag) Catalysis: Silver catalysts offer a cost-effective alternative for spiroketal synthesis. nih.gov They can mediate both intramolecular and intermolecular bond formations and have been used in multicomponent reactions to produce spirooxindoles in high yields. nih.gov
Indium (In) Catalysis: Indium(III) catalysts have been utilized for the double intramolecular hydroalkoxylation of o-(hydroxyalkynyl)benzyl alcohols to form benzannulated spiroketals under mild conditions with low catalyst loading. researchgate.net
Rhenium (Re) Catalysis: Rhenium oxides, such as Re2O7, have been used to promote cyclization and thermodynamically controlled stereochemical equilibration, proving effective in the stereoselective construction of complex bis-spiroketals. nih.gov
| Catalyst | Substrate Type | Reaction Type | Product Example |
| Gold (Au) | Alkynediols | Asymmetric Spiroketalization | Chiral Spiroketals rsc.org |
| Palladium (Pd) | o-Iodophenols, Alkynols | Carbonylative Sonogashira/Annulation | Benzannulated nih.govnih.gov-Spiroketals researchgate.net |
| Silver (Ag) | Isatins, β-Diketones, Enamines | Condensation | Spirooxindoles nih.gov |
| Indium (In) | o-(Hydroxyalkynyl)benzyl alcohols | Double Hydroalkoxylation | Benzannulated Spiroketals researchgate.net |
| Rhenium (Re) | Diols | Dehydrative Cyclization/Isomerization | Bis-Spiroketals nih.gov |
Organometallic and Radical-Mediated Annulation Approaches
Annulation strategies involving organometallic reagents or radical intermediates provide convergent pathways to spirocyclic frameworks. These methods often involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single sequence.
Organometallic annulation approaches can involve domino reactions where a sequence of transformations leads to the spirocyclic product. For example, an organocatalytic domino reaction between 2-arylideneindane-1,3-diones and glutaraldehyde (B144438) yields functionalized spirocyclohexane carbaldehydes with high stereoselectivity through a Michael/Aldol sequence. nih.gov While not forming a spiroketal directly, this illustrates the power of annulation to build complex spiro-cores.
Radical-mediated annulation offers a complementary approach, often proceeding under mild conditions. nih.govnih.gov A unified strategy for spiroketal synthesis involves the functionalization of an S-(3-chloro-2-oxo-propyl)-O-ethyl xanthate precursor through two sequential xanthate transfer reactions. The resulting dihydroxy ketones then undergo spirocyclization to furnish diversely substituted spiroketals. nih.gov More recently, visible-light photoredox catalysis has been employed to generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to construct complex spiropiperidines. nih.gov Another advanced method is a strain-release radical-polar crossover annulation, which uses photoredox catalysis to react radical precursors with bicyclobutanes to access a diverse range of spirocycles. chemrxiv.org
| Approach | Precursor/Key Reagent | Reaction Type | Resulting Structure |
| Organocatalytic Annulation | Glutaraldehyde, 2-Arylideneindane-1,3-diones | Michael/Aldol Domino | Spirocyclohexane Carbaldehydes nih.gov |
| Radical Xanthate Transfer | S-(3-chloro-2-oxo-propyl)-O-ethyl xanthate | Radical Addition/Cyclization | Substituted Spiroketals nih.gov |
| Radical Hydroarylation | Aryl Halides, Photoredox Catalyst | Radical Cyclization/HAT | Spirocyclic Piperidines nih.gov |
| Radical-Polar Crossover | Redox-active esters, Bicyclobutanes | Annulation | Spiro- and Fused-Heterocycles chemrxiv.org |
Enzymatic and Biocatalytic Strategies for Enantioselective Spiroketal Formation
Biocatalysis provides a powerful avenue for achieving high enantioselectivity in the synthesis of chiral molecules, which are often precursors to complex structures like spiroketals. nih.gov While direct enzymatic spiroketalization is less common, enzymes are frequently used to generate key chiral building blocks with exquisite stereocontrol.
Enzymatic strategies relevant to spiroketal synthesis primarily involve:
Kinetic Resolution: Enzymes, particularly lipases, can selectively acylate one enantiomer of a racemic diol or dihydroxy ketone precursor, allowing for the separation of two enantiomerically enriched streams.
Desymmetrization: Enzymes can selectively react with one of two prochiral functional groups in a symmetric molecule. For example, a lipase (B570770) could selectively acylate one of the two primary hydroxyl groups of a prochiral diol, creating a chiral monoester that can be carried forward to a specific spiroketal enantiomer.
Asymmetric Reduction: Oxidoreductase enzymes can reduce a ketone within a dihydroxy ketone precursor to a specific chiral alcohol, thereby setting a key stereocenter that directs the subsequent spirocyclization.
A related approach that mimics biocatalysis is organocatalysis using chiral catalysts derived from natural products. For instance, a dynamic kinetic (DyKat) ketalization/oxa-Michael addition cascade using a cinchona alkaloid-based chiral bifunctional amino-squaramide catalyst has been reported for the synthesis of enantiopure mskcc.orgmskcc.org-spiroketals. researchgate.net These methods highlight the synergy between chemo- and biocatalysis in modern synthetic chemistry. nih.gov
| Biocatalytic Strategy | Catalyst Type | Transformation | Application in Spiroketal Synthesis |
| Kinetic Resolution | Lipases | Enantioselective acylation | Separation of racemic diol or hydroxy ketone precursors |
| Desymmetrization | Lipases | Selective acylation of prochiral diols | Creation of enantiopure chiral building blocks |
| Dynamic Kinetic Ketalization | Chiral Amino-Squaramide | Ketalization/Oxa-Michael Addition | Enantioselective synthesis of mskcc.orgmskcc.org-spiroketals researchgate.net |
Structural Elucidation and Conformational Analysis of 2 Methyl 6 Oxaspiro 4.5 Decan 9 Ol Systems
Advanced Spectroscopic Techniques for Configuration and Conformation Assignment
The determination of the relative and absolute stereochemistry, as well as the preferred conformations of 2-Methyl-6-oxaspiro[4.5]decan-9-ol, relies on a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, and their integrated application is essential for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the constitution and stereochemistry of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish connectivities and spatial relationships between atoms.
1D NMR Spectroscopy: The 1H NMR spectrum provides initial information on the number and chemical environment of protons. The chemical shifts (δ) of protons attached to the spiroketal framework are particularly informative. For instance, protons on carbons adjacent to the oxygen atoms (C2, C7, and C10) are deshielded and resonate at lower fields. The hydroxyl proton at C9 will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl group protons at C2 will present as a doublet, with its coupling to the C2 proton providing stereochemical insights.
The 13C NMR spectrum reveals the number of unique carbon atoms. The chemical shift of the spirocyclic carbon (C5) is characteristically downfield. The shifts of the carbons bearing the methyl (C2) and hydroxyl (C9) groups are also diagnostic.
2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for a definitive structural assignment.
COSY (Correlation Spectroscopy): This experiment establishes 1H-1H coupling correlations, allowing for the tracing of proton networks within the cyclohexane (B81311) and tetrahydrofuran (B95107) rings. For example, the correlation between the C9 proton and its neighbors on C8 and C10 can be identified.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei, enabling the unambiguous assignment of proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2J and 3J) couplings between protons and carbons, which is instrumental in piecing together the carbon skeleton and confirming the placement of the methyl and hydroxyl groups. For instance, a correlation between the methyl protons and the spiro-carbon (C5) would confirm the C2 substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the relative stereochemistry. They detect through-space interactions between protons that are in close proximity, irrespective of their bonding connectivity. For example, the observation of a NOE between the axial proton at C2 and an axial proton on the cyclohexane ring would provide evidence for their cis relationship. The relative stereochemistry of the methyl and hydroxyl groups can also be inferred from key NOE correlations.
Table 1: Representative 1H and 13C NMR Data for a Diastereomer of this compound
| Position | δC (ppm) | δH (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (1H → 13C) | Key NOESY Correlations |
| 2 | 75.2 | 3.85, m | C3, C5, CH3 | H4ax, H7ax |
| 3 | 35.1 | 1.60, m; 1.85, m | C2, C4, C5 | H2, H4eq |
| 4 | 28.9 | 1.45, m; 1.70, m | C3, C5 | H2, H3 |
| 5 | 108.3 | - | - | - |
| 7 | 65.8 | 3.95, m; 3.70, m | C5, C8, C10 | H8ax, H10ax |
| 8 | 32.5 | 1.55, m; 1.90, m | C7, C9, C10 | H7, H9 |
| 9 | 68.1 | 4.10, br s | C8, C10 | H8ax, H10ax |
| 10 | 33.2 | 1.50, m; 1.80, m | C5, C7, C8, C9 | H7, H9 |
| CH3 | 21.5 | 1.20, d, 6.5 | C2, C3 | H2 |
| OH | - | 2.50, br s | - | H9 |
Note: The data presented are hypothetical and representative for one possible diastereomer. Actual values will vary depending on the specific stereoisomer and experimental conditions.
Once the relative stereochemistry is established by NMR, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are employed to determine the absolute configuration of the chiral centers (C2, C5, and C9). These techniques measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. saschirality.org
The observed ECD spectrum is a result of electronic transitions within the molecule. While the oxaspiro[4.5]decane core itself has chromophores (the C-O bonds), they are often weak. The presence of the hydroxyl group provides a chromophore that can contribute to the ECD signal. To enhance the signal and facilitate interpretation, the hydroxyl group is often derivatized with a chromophoric auxiliary, such as a benzoate (B1203000) or naphthoate group. The resulting exciton (B1674681) coupling between the introduced chromophore and other parts of the molecule can produce a strong and predictable ECD signal, allowing for the application of the exciton chirality method to assign the absolute configuration. wordpress.com
Theoretical calculations of the ECD and ORD spectra for the possible enantiomers using time-dependent density functional theory (TD-DFT) are now routinely performed. By comparing the experimentally measured spectrum with the calculated spectra for the different stereoisomers, the absolute configuration can be confidently assigned. wiley.comcas.cz
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present and can offer insights into the conformational state of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. pressbooks.pub A series of bands in the 3000-2850 cm⁻¹ range corresponds to C-H stretching vibrations of the methyl and methylene (B1212753) groups. The C-O stretching vibrations of the ether and alcohol functionalities typically appear in the fingerprint region, between 1200 and 1000 cm⁻¹. The precise positions of these bands can be sensitive to the local conformation. pressbooks.publibretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. C-C bond vibrations within the ring system are often more prominent in the Raman spectrum. The symmetric stretching of the spiroketal framework can give rise to characteristic Raman signals.
While vibrational spectroscopy is less powerful than NMR for detailed stereochemical elucidation, it serves as a rapid and effective method for confirming the presence of key functional groups and can be used in conjunction with computational methods to study conformational equilibria. acs.org
X-ray Crystallography for Precise Solid-State Structural Determination
The most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute configuration (in the case of a chiral crystal), is single-crystal X-ray crystallography. This technique requires the growth of a suitable single crystal of the compound or a derivative.
The diffraction pattern of X-rays passing through the crystal provides a detailed electron density map of the molecule. From this map, the precise positions of all atoms can be determined, yielding accurate bond lengths, bond angles, and torsional angles. This information unequivocally establishes the relative stereochemistry of all chiral centers. If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects (the Flack parameter).
The solid-state conformation revealed by X-ray crystallography provides a crucial benchmark for comparison with the solution-state conformations inferred from NMR and computational studies.
Computational Chemistry Approaches to Conformational Preferences and Energetics
Computational chemistry has become an indispensable tool in the structural analysis of complex molecules like this compound. It allows for the exploration of the potential energy surface, the identification of stable conformers, and the prediction of various spectroscopic properties.
Molecular Mechanics (MM) provides a computationally efficient method to explore the conformational space of spiroketal systems. By using a classical force field, MM calculations can rapidly identify low-energy conformations of the cyclohexane and tetrahydrofuran rings, as well as the different orientations of the methyl and hydroxyl substituents.
Molecular Dynamics (MD) simulations build upon MM by introducing thermal energy and simulating the movement of the atoms over time. This provides a dynamic picture of the conformational landscape and can reveal the relative populations of different conformers at a given temperature. MD simulations are particularly useful for understanding the flexibility of the ring systems and the barriers to interconversion between different conformations. nih.govchemrxiv.org The results from MM and MD studies can guide the interpretation of experimental NMR data, such as coupling constants and NOEs, which are averaged over the conformational ensemble present in solution. nih.gov
Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Parameter Prediction
Quantum chemical calculations have emerged as a powerful tool for the in-depth analysis of molecular systems, providing valuable insights into their electronic structure, conformational stability, and spectroscopic properties. For complex molecules such as this compound, which possesses multiple stereocenters and conformational flexibility, these computational methods are particularly instrumental. By employing theoretical models, researchers can predict and understand the behavior of different isomers and conformers, which can be challenging to resolve through experimental techniques alone.
The application of quantum chemical calculations, particularly Density Functional Theory (DFT), allows for a detailed exploration of the potential energy surface of this compound. These calculations can identify stable conformers and determine their relative energies, offering a quantitative measure of their thermodynamic stability. Furthermore, these methods can predict a range of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are crucial for the structural elucidation of the molecule.
The electronic structure of the various diastereomers of this compound can be thoroughly investigated using quantum chemical calculations. These studies typically involve geometry optimization of the different possible conformations to locate the minimum energy structures on the potential energy surface. The calculated electronic energies of these optimized geometries provide a basis for comparing the relative stabilities of the conformers.
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies lower chemical reactivity and higher kinetic stability.
To illustrate the type of data obtained from such calculations, a representative table of calculated electronic properties for two hypothetical conformers of this compound is presented below. These values are based on typical results from DFT calculations on similar organic molecules.
Table 1: Calculated Electronic Properties of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Axial-OH | 0.00 | -6.54 | 1.23 | 7.77 |
| Equatorial-OH | 1.25 | -6.48 | 1.31 | 7.79 |
Quantum chemical calculations are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized or isolated compound. For this compound, the prediction of ¹H and ¹³C NMR chemical shifts is of particular importance for distinguishing between its various diastereomers.
The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach within DFT for the calculation of NMR shielding tensors, from which the chemical shifts can be derived. The accuracy of these predictions is often enhanced by performing the calculations on the optimized geometries of the most stable conformers and by considering the effects of the solvent, typically through the use of a polarizable continuum model (PCM).
By comparing the calculated NMR chemical shifts for all possible diastereomers with the experimental spectrum, a confident assignment of the relative and absolute stereochemistry of the molecule can often be achieved. This is particularly valuable when crystallographic data is unavailable.
The following table provides a representative example of predicted ¹³C NMR chemical shifts for a hypothetical diastereomer of this compound, illustrating the level of detail that can be obtained from these theoretical calculations.
Table 2: Predicted ¹³C NMR Chemical Shifts for a Diastereomer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 35.2 |
| C3 | 28.9 |
| C4 | 34.1 |
| C5 | 108.5 (Spirocenter) |
| C7 | 62.3 |
| C8 | 25.4 |
| C9 | 68.7 |
| C10 | 36.8 |
| C1' (Methyl) | 21.5 |
Biosynthetic Pathways and Metabolic Transformations of Spiroketal Compounds
Elucidation of Enzymatic Pathways for Spiroketal Ring Formation in Producing Organisms
The formation of the spiroketal ring is a critical step in the biosynthesis of numerous polyketide natural products. nih.gov This transformation is not spontaneous but is catalyzed by specific enzymes that ensure the correct stereochemistry of the final product. The enzymatic strategies for spiroketal ring formation are diverse and depend on the producing organism and the structure of the precursor molecule.
In many bacteria, the biosynthesis of spiroketal-containing polyketides involves large, modular polyketide synthases (PKSs). nih.gov The spiroketal ring itself is often formed through the action of tailoring enzymes, particularly cytochrome P450 monooxygenases. For instance, in the biosynthesis of spirangien by the myxobacterium Sorangium cellulosum, the inactivation of two cytochrome P(450) monooxygenase genes led to the accumulation of acyclic spirangien derivatives. nih.gov This provides direct evidence for the role of these enzymes in catalyzing the oxidative cyclization that forms the spiroketal moiety.
In other bacterial systems, such as in the biosynthesis of rubromycins, the spiroketal pharmacophore is assembled by flavin-dependent enzymes. nih.gov A flavoprotein monooxygenase has been identified as crucial for the oxidative rearrangement of a pentangular precursor, installing an intermediate acs.orgacs.org‐spiroketal. nih.govresearchgate.net Further enzymatic steps then convert this into the final acs.orgacs.org‐spiroketal structure. researchgate.netnih.gov
In the biosynthesis of polyketide antibiotics like ossamycin (B1233878) and oligomycin, a novel class of enzymes known as spiroacetal cyclases (e.g., OssO and OlmO) has been discovered. nih.gov These enzymes catalyze the stereospecific formation of the spiroketal structure from a linear dihydroxyketone precursor. nih.govacs.org Structural studies of OssO and OlmO reveal a unique 10-strand β-barrel structure with conserved polar residues in the active site, suggesting a mechanism involving general acid/base catalysis. nih.gov
In insects, spiroketals often function as pheromones. A well-studied example is the olive fruit fly, Bactrocera oleae, which uses 1,7-dioxaspiro[5.5]undecane (olean) as its primary sex pheromone. nih.govareeo.ac.irresearchgate.net While the specific enzymes have not been fully characterized, the biosynthesis is believed to proceed from fatty acid precursors.
| Enzyme Class | Example Enzyme | Producing Organism | Function in Spiroketal Formation |
| Cytochrome P450 Monooxygenase | - | Sorangium cellulosum | Oxidative cyclization to form the spiroketal ring of spirangien. nih.gov |
| Flavin-dependent Monooxygenase | GrhO5/RubL | Streptomyces sp. | Catalyzes oxidative rearrangement to form an intermediate acs.orgacs.org-spiroketal in rubromycin biosynthesis. nih.gov |
| Spiroacetal Cyclase | OssO, OlmO | Streptomyces spp. | Catalyzes stereospecific cyclization of a dihydroxyketone precursor to form the spiroketal in ossamycin and oligomycin. nih.gov |
Precursor Incorporation Studies and Isotopic Labeling in Biosynthesis Research
Isotopic labeling is a powerful technique used to trace the biosynthetic origins of natural products. nih.govelifesciences.org By feeding organisms with precursors enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁸O), researchers can determine which atoms from the precursor are incorporated into the final molecule. This method is fundamental for elucidating biosynthetic pathways, especially for complex molecules like spiroketals.
Historically, stable isotope labeling has been used to map out the building blocks of polyketide chains. In the context of spiroketals derived from polyketides, labeling studies with ¹³C-acetate or ¹³C-propionate can reveal the pattern of extender units used by the PKS machinery.
Modern approaches combine stable isotope labeling (SIL) with advanced analytical techniques like mass spectrometry and NMR. nih.govnih.gov A platform known as IsoAnalyst, for example, uses parallel SIL to categorize metabolites based on precursor incorporation and link them to their respective biosynthetic gene clusters (BGCs). nih.gov This involves growing the producing organism in parallel cultures, one with a labeled precursor and one with an unlabeled control. By comparing the mass spectra of the resulting metabolites, researchers can identify compounds derived from the labeled precursor. nih.govyoutube.com
For insect pheromones, such as the spiroketals produced by the olive fruit fly, isotopic labeling can help identify the fatty acid precursors. While specific studies on 2-Methyl-6-oxaspiro[4.5]decan-9-ol are limited, research on other insect hydrocarbons and pheromones demonstrates that they are derived from fatty acid metabolism. nih.gov Labeling studies in these systems would involve feeding the insects labeled fatty acids or their precursors and analyzing the resulting pheromone components for isotope incorporation.
Genetic and Molecular Biology Approaches to Identify Biosynthetic Gene Clusters and Enzymes
The genes responsible for the biosynthesis of a natural product are typically clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC). youtube.comyoutube.com Advances in genome sequencing and bioinformatics have revolutionized the discovery of BGCs for spiroketal compounds. nih.gov
The general approach involves:
Genome Sequencing: The first step is to sequence the genome of the producing organism.
Bioinformatic Analysis: Specialized software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is used to scan the genome for potential BGCs. youtube.com These tools identify key biosynthetic genes, such as PKSs, nonribosomal peptide synthetases (NRPSs), and various tailoring enzymes.
Gene Inactivation: To confirm the function of a BGC, specific genes within the cluster are inactivated or "knocked out." If the production of the spiroketal is abolished, it confirms the involvement of that gene cluster. nih.govnih.gov For example, the disruption of the PKS genes makA1 or makA4 in the endophytic Micromonospora sp. resulted in the complete loss of maklamicin production, a spirotetronate antibiotic. nih.gov
Heterologous Expression: In some cases, the entire BGC is cloned and expressed in a different, well-characterized host organism to produce the compound.
In insects, identifying the genes for pheromone biosynthesis can be more complex due to larger genomes and dispersed gene locations. However, molecular techniques such as transcriptomics (analyzing gene expression) in pheromone-producing tissues (like the oenocytes in Drosophila) can identify candidate genes. nih.govnih.gov The function of these genes can then be tested using RNA interference (RNAi) to knock down gene expression and observe the effect on pheromone production. nih.gov These molecular genetics approaches are crucial for dissecting the genetic basis of behavior and chemical communication in insects. umd.eduomu.edu.tr
| Research Approach | Description | Example Application |
| Genome Mining | Using bioinformatics tools to identify biosynthetic gene clusters (BGCs) in sequenced genomes. youtube.com | Identification of the 88 kb spirangien BGC in Sorangium cellulosum. nih.gov |
| Gene Disruption | Inactivating specific genes within a predicted BGC to confirm their role in biosynthesis. nih.gov | Knockout of PKS genes makA1 or makA4 abolished production of the spirotetronate maklamicin. nih.gov |
| Transcriptomics | Analyzing gene expression in specific tissues to identify genes involved in a biological process. | Studying gene expression in insect oenocytes to find genes for hydrocarbon and pheromone synthesis. nih.gov |
| RNA Interference (RNAi) | Using double-stranded RNA to silence the expression of a target gene to study its function. nih.gov | Knockdown of specific genes to investigate their role in fatty acid synthesis and conversion to hydrocarbons in insects. nih.gov |
Stereospecificity of Biosynthetic Enzymes and Chemoenzymatic Synthesis
Enzymes are inherently chiral molecules, composed of L-amino acids, which allows them to catalyze reactions with a high degree of stereospecificity, acting on only one specific stereoisomer of a substrate to produce a specific stereoisomer of a product. quora.com This is particularly important in the biosynthesis of spiroketals, where the spirocyclic center is often a stereocenter, and the biological activity of the compound can depend on its specific 3D configuration. nih.govnih.gov
For example, the spiroketal pheromone of the olive fruit fly, olean, exists as two enantiomers. The female fly produces a racemic mixture, but the male fly responds only to the (R)-enantiomer, which acts as a sex pheromone, while the female responds to the (S)-enantiomer. nih.govnih.gov This highlights the crucial role of stereochemistry in biological signaling. The enzymes involved in the biosynthesis of such pheromones must control the stereochemical outcome of the cyclization reaction.
The stereospecificity of enzymes like the spiroacetal cyclases (OssO, OlmO) is remarkable. nih.gov They ensure the formation of the thermodynamically favored spiroketal isomer from a flexible precursor. The active site of the enzyme provides a three-dimensional template that binds the substrate in a specific conformation, facilitating the cyclization to proceed in a stereocontrolled manner. nih.gov
The high stereoselectivity of these enzymes makes them attractive tools for chemoenzymatic synthesis. This approach combines chemical synthesis to create a precursor molecule with an enzymatic step to perform a challenging transformation, such as a stereoselective cyclization. nih.gov The one-pot in vitro reconstitution of the enzymatic steps that form the rubromycin spiroketal core demonstrates the potential for using these enzymes to produce complex bioactive compounds. nih.gov This strategy can provide efficient access to specific stereoisomers of spiroketals that are difficult to obtain through purely chemical methods. mskcc.orgnih.gov
Metabolic Fates and Biotransformation Pathways in Biological Systems
Once a spiroketal compound is produced and released, it can undergo various metabolic transformations in the environment or within other organisms. The metabolic fate of a compound refers to its degradation, modification, and excretion. nih.gov
For spiroketal pheromones like this compound, their primary function is to act as a chemical signal. ebi.ac.uk In insects, pheromones are detected by specialized receptors in the antennae. The signal must be terminated rapidly to allow the insect to respond to changes in the pheromone concentration gradient. This termination is often achieved by pheromone-degrading enzymes located in the antennae, which quickly break down the pheromone molecule.
The metabolic fate of natural products within the producing organism can also be complex. They may be stored in an inactive form, transported to specific tissues, or modified further. In the case of some insect pheromones, the components are biosynthesized in specialized cells called oenocytes and then transported via lipophorin proteins to the cuticle for release. nih.govnih.gov
In a broader ecological context, microorganisms in the environment are capable of degrading a vast array of organic compounds, including complex structures like spiroketals. nih.gov The biotransformation pathways would likely involve initial oxidative steps to open one of the rings, followed by further degradation of the resulting linear molecule. The specific enzymes and pathways would depend on the microbial community present and the environmental conditions. nih.gov
Advanced Methodological Considerations in 2 Methyl 6 Oxaspiro 4.5 Decan 9 Ol Research
Advanced Chromatographic Techniques for Analytical and Preparative Separation (HPLC, GC)
The purification and analysis of 2-Methyl-6-oxaspiro[4.5]decan-9-ol and its isomers rely heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for both analytical-scale quantification and preparative-scale isolation. researchgate.netsemanticscholar.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of spiroketals from complex mixtures, such as natural product extracts or synthetic reaction media. semanticscholar.orgresearchgate.net Given the polarity introduced by the hydroxyl group and the ether linkage in this compound, reversed-phase (RP) HPLC is a commonly employed mode. sielc.comnih.gov In RP-HPLC, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov Gradient elution, where the mobile phase composition is varied over time, is often necessary to achieve optimal separation of isomers or related compounds with different polarities. uomustansiriyah.edu.iq For preparative applications, the conditions developed at the analytical scale can be transferred to semi-preparative or preparative columns to isolate milligram to gram quantities of the pure compound. sielc.comnih.gov
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For a polar compound like this compound, derivatization is often required to increase its volatility and thermal stability. This typically involves converting the hydroxyl group to a less polar ether or ester. Following derivatization, the compound can be analyzed on a capillary column coated with a suitable stationary phase, such as a polysiloxane, and detected with high sensitivity using a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.gov
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique elemental formula, which is a crucial first step in structure elucidation. nih.gov
Tandem Mass Spectrometry (MS/MS) provides invaluable structural information through the analysis of fragmentation patterns. nationalmaglab.orgwikipedia.orglongdom.org In a typical MS/MS experiment, the protonated molecule or a specific precursor ion of this compound is selected in the first stage of the mass spectrometer. This ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.orgnih.gov The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure, revealing information about the connectivity of atoms and the presence of specific functional groups. For instance, the fragmentation of spiroketals often involves characteristic cleavages of the spirocyclic ring system. nih.gov
Specialized NMR Experiments for Complex Structural Assignments and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, specialized two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and determining the stereochemistry. nih.govspectrabase.comwikipedia.org
Correlation Spectroscopy (COSY) experiments are used to identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through two or three bonds. wikipedia.orgnmrsoft.com This is fundamental in tracing out the carbon framework of the molecule.
Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of directly attached carbons, allowing for the straightforward assignment of carbon resonances based on their attached protons. wikipedia.orgnmrsoft.com
Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. nmrsoft.comprinceton.edu This experiment is key to connecting different spin systems and piecing together the entire molecular structure, including the placement of quaternary carbons and heteroatoms.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons. nmrsoft.comillinois.edu These experiments are vital for determining the relative stereochemistry of the molecule, including the configuration at the spirocenter and the orientation of the methyl group and the hydroxyl group. illinois.edu
In Vitro Bioassays and Cellular Models for Mechanistic Biological Research
To investigate the potential biological activity of this compound, a variety of in vitro bioassays and cellular models are employed. nih.govrsc.org These approaches allow for the controlled study of the compound's effects at a molecular and cellular level.
In vitro bioassays can range from enzyme inhibition assays to receptor binding assays. For example, if the compound is being investigated as a potential enzyme inhibitor, it would be tested against the purified enzyme in a cell-free system to determine its inhibitory concentration (IC₅₀). nih.gov The spiroketal moiety is a recognized pharmacophore in many natural products, suggesting a wide range of possible biological targets. chemdiv.comresearchgate.netresearchgate.net
Cellular models involve treating cultured cells with the compound and observing its effects. nih.govtechnologynetworks.com This can include assessing cytotoxicity (cell death), effects on cell proliferation, or changes in specific cellular pathways. nih.gov High-content screening (HCS) can be used to analyze multiple cellular parameters simultaneously, providing a detailed picture of the compound's cellular phenotype. rsc.org The choice of cell line is crucial and depends on the therapeutic area of interest (e.g., cancer cell lines, neuronal cells, or immune cells). nih.govtechnologynetworks.com
In Silico Approaches: Computational Docking, Molecular Dynamics Simulations, and Virtual Screening in Ligand Design
Computational methods, often referred to as in silico approaches, are powerful tools in modern drug discovery and are highly applicable to the study of this compound.
Computational Docking is used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or nucleic acid. nih.govnih.govijraset.com If a potential biological target for this compound is identified, docking simulations can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. researchgate.netyoutube.com This information is invaluable for understanding the mechanism of action and for designing more potent analogs.
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. nih.govyoutube.com Starting from a docked pose, an MD simulation can assess the stability of the binding mode and reveal conformational changes in both the ligand and the target upon binding. This can lead to a more accurate estimation of binding free energies.
Virtual Screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov If this compound is identified as a hit compound, its structure can be used as a template to virtually screen for other, potentially more active, compounds with similar structural features from vast chemical databases. chemdiv.comspirochem.com
Future Directions and Emerging Research Avenues for 2 Methyl 6 Oxaspiro 4.5 Decan 9 Ol Analogs
Rational Design of Spiroketal Scaffolds for Tuned Biological Activities and Selectivity
The rational design of spiroketal-containing molecules is a cornerstone of modern medicinal chemistry, aiming to optimize their biological activity and selectivity. This approach involves the systematic modification of the spiroketal core and its substituents to enhance interactions with biological targets.
One key strategy involves the stereocontrolled synthesis of spiroketal libraries. mskcc.org By systematically varying the stereochemistry at the anomeric carbon and other stereocenters, researchers can explore the three-dimensional space occupied by the molecule and its impact on biological function. mskcc.org This allows for the fine-tuning of binding affinities and the development of highly selective ligands. For instance, the synthesis of both researchgate.netresearchgate.net- and researchgate.netresearchgate.net-membered ring spiroketal units in a stereochemically diverse manner has been achieved, providing a platform for creating collections of small molecules for biological evaluation. rsc.org
Furthermore, the concept of "scaffold-based design" is being employed to create novel spiroketal derivatives. nih.gov This involves using the spiroketal as a rigid framework to present various functional groups in a precise spatial arrangement. mskcc.org This approach has been used to develop peptide-inspired pyrimidodiazepine scaffolds, demonstrating the potential to create innovative small-molecule modulators of protein-protein interactions. nih.govresearchgate.net The design and synthesis of such structurally diverse spiroketal derivatives, guided by principles like Lipinski's rules, can lead to compounds with improved oral bioavailability and drug-like properties. rsc.org The table below summarizes key aspects of rational design strategies for spiroketal scaffolds.
| Design Strategy | Objective | Example Application | Reference(s) |
| Stereodiversified Synthesis | To explore the impact of stereochemistry on biological activity and achieve target selectivity. | Creation of libraries with varying stereoisomers of the spiroketal core. | mskcc.org |
| Scaffold-Based Functionalization | To use the spiroketal as a rigid core for the precise orientation of functional groups. | Development of spiroketal-based protein-protein interaction modulators. | mskcc.orgnih.gov |
| Property-Guided Derivatization | To modify the spiroketal structure to enhance drug-like properties. | Synthesis of spiroketal derivatives adhering to Lipinski's guidelines for improved bioavailability. | rsc.org |
Development of Unprecedented Synthetic Strategies for Highly Complex Spiroketal Architectures
The inherent structural complexity and stereochemical richness of many spiroketal-containing natural products present significant synthetic challenges. nih.gov Consequently, a major focus of future research is the development of novel and more efficient synthetic methodologies to access these intricate architectures.
Traditional methods for spiroketal synthesis often rely on thermodynamically controlled cyclization of dihydroxy ketone precursors. researchgate.net While effective in many cases, these methods can be limited in their ability to produce less stable stereoisomers. nih.gov To overcome this, kinetically controlled spiroketalization reactions are being developed, which allow for the synthesis of specific stereoisomers independent of their thermodynamic stability. nih.govmskcc.org
Transition-metal catalysis has emerged as a powerful tool in modern spiroketal synthesis, offering alternatives to acid-catalyzed methods and enabling the construction of complex structures under mild conditions. researchgate.netresearchgate.net Catalysts based on gold, palladium, copper, and rhodium have been successfully employed in the spiroketalization of alkynyl diols. researchgate.net Furthermore, innovative cascade reactions, such as oxidative dearomatization of phenols followed by a dynamic kinetic ketalization/oxa-Michael addition, are enabling the enantioselective synthesis of highly hindered spiroketals. researchgate.net The enantioselective total synthesis of complex spiroketals like (+)-peniciketals A and B highlights the power of combining novel strategies such as Anion Relay Chemistry (ARC) and photochemical cyclizations. nih.gov
| Synthetic Strategy | Key Features | Example | Reference(s) |
| Kinetically Controlled Spiroketalization | Allows for the formation of thermodynamically less stable stereoisomers. | Glycal epoxide approach for stereocontrolled synthesis. | nih.govmskcc.org |
| Transition-Metal Catalysis | Enables spiroketal formation under mild conditions with high selectivity. | Gold-catalyzed spiroketalization of alkynyl diols. | researchgate.netresearchgate.net |
| Cascade Reactions | Combines multiple transformations in a single step, increasing efficiency. | Oxidative dearomatization/dynamic kinetic ketalization/oxa-Michael addition cascade. | researchgate.net |
| Anion Relay Chemistry (ARC) | A multi-component strategy for constructing complex molecular frameworks. | Synthesis of the benzannulated researchgate.netresearchgate.net-spiroketal skeleton of peniciketals. | nih.gov |
Integration of Chemoinformatics and Machine Learning for Accelerated Spiroketal Compound Discovery
The explosion of chemical "big data" from high-throughput screening and combinatorial synthesis has made chemoinformatics and machine learning indispensable tools in drug discovery. nih.govnih.gov These computational approaches are poised to significantly accelerate the discovery and optimization of novel spiroketal-based therapeutic agents.
Machine learning algorithms can be trained on large datasets of known spiroketal compounds and their biological activities to develop predictive models. researchgate.netresearchgate.net These models can then be used to screen virtual libraries of novel spiroketal structures, identifying promising candidates for synthesis and biological testing. This in silico screening can dramatically reduce the time and cost associated with traditional drug discovery pipelines. scite.ai
Quantitative Structure-Activity Relationship (QSAR) analysis, a key component of chemoinformatics, helps to establish mathematical relationships between the chemical structure of spiroketal analogs and their biological effects. nih.govnih.gov By analyzing various 2D and 3D chemical descriptors, researchers can identify the key structural features that govern activity, guiding the rational design of more potent and selective compounds. scite.ai
The future will see a deeper integration of machine learning and deep learning in spiroketal research, moving beyond bioactivity prediction to areas like de novo molecular design, synthesis prediction, and the analysis of biological imaging data. researchgate.net The table below highlights the role of computational methods in spiroketal discovery.
| Computational Approach | Application in Spiroketal Research | Potential Impact | Reference(s) |
| Machine Learning | Predicting the biological activity of novel spiroketal compounds. | Accelerated identification of lead compounds. | researchgate.netresearchgate.net |
| QSAR Analysis | Identifying structure-activity relationships to guide compound optimization. | Rational design of more potent and selective analogs. | nih.govnih.gov |
| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Reduced cost and time for initial stages of drug discovery. | scite.ai |
| De Novo Design | Generating novel spiroketal structures with desired properties. | Exploration of new chemical space for innovative drug candidates. | researchgate.net |
Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science
The full potential of spiroketal scaffolds like 2-Methyl-6-oxaspiro[4.5]decan-9-ol can be best realized through interdisciplinary collaborations that bridge the gap between fundamental chemistry and applied sciences. The convergence of organic chemistry, chemical biology, and materials science is opening up new frontiers for spiroketal research.
The synergy between organic synthesis and chemical biology is crucial for elucidating the biological mechanisms of action of spiroketal compounds. nih.gov Synthetic chemists can provide novel, structurally diverse spiroketal libraries, which chemical biologists can then use as probes to interrogate complex biological systems. nih.govmskcc.org This iterative process of synthesis and biological evaluation is essential for identifying novel biological targets and understanding the intricate interactions between spiroketals and their cellular partners.
The interface with materials science presents exciting opportunities for developing novel applications for spiroketal-based molecules. For example, conductive polymers are increasingly being investigated for tissue engineering applications, and the incorporation of bioactive spiroketal moieties could lead to the development of "smart" scaffolds that can modulate cellular behavior. rsc.org The rational design of highly porous electronic scaffolds that enhance cell differentiation under electrical stimulation is a testament to the power of this interdisciplinary approach. rsc.org The unique three-dimensional structure of spiroketals could also be exploited in the design of novel materials with specific recognition or catalytic properties.
| Interdisciplinary Area | Research Focus | Potential Outcomes | Reference(s) |
| Organic Chemistry & Chemical Biology | Synthesis of spiroketal probes to study biological processes. | Identification of new drug targets and elucidation of mechanisms of action. | nih.govmskcc.org |
| Organic Chemistry & Materials Science | Incorporation of spiroketals into advanced materials. | Development of bioactive scaffolds for tissue engineering and novel functional materials. | rsc.org |
| Chemical Biology & Materials Science | Development of spiroketal-functionalized biosensors and drug delivery systems. | Advanced diagnostics and targeted therapeutic delivery. |
Exploration of Unconventional Biological Targets and Therapeutic Modalities for Spiroketal Ligands
While spiroketals have been traditionally associated with certain biological activities, a significant area of future research will involve exploring their potential against unconventional biological targets and in novel therapeutic modalities. The structural rigidity and three-dimensional complexity of the spiroketal scaffold make it an attractive starting point for designing ligands that can modulate challenging targets, such as protein-protein interactions (PPIs). nih.gov
The development of ligands for G-protein coupled receptors (GPCRs) represents a promising avenue. For instance, analogs of 6-oxaspiro[4.5]decane have been investigated as ligands for opioid receptors, which are a class of GPCRs. google.com The biased agonism at these receptors, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein pathway vs. β-arrestin pathway), is a particularly interesting area of exploration. google.com Oliceridine, a compound containing a 6-oxaspiro[4.5]decane moiety, is an example of a μ-opioid receptor agonist. nih.gov
Furthermore, the unique redox biology of certain pathogens, like the parasite that causes schistosomiasis, presents novel drug targets. nih.gov Organometallic compounds, including those with spiroketal-like macrocyclic ligands, could be designed to disrupt the redox homeostasis of these organisms, offering a new therapeutic strategy. nih.gov The search for ligands for unconventional targets also extends to areas like cancer therapy, where novel scaffolds are needed to overcome drug resistance and target specific cancer cell vulnerabilities. mdpi.com The use of spiroketal-based ligands in targeted drug delivery systems, where they are conjugated to antibodies, peptides, or aptamers, is another emerging therapeutic modality. nih.gov
| Therapeutic Area/Modality | Unconventional Target/Approach | Example/Potential Application | Reference(s) |
| Neurology/Pain Management | Biased agonism at GPCRs (e.g., opioid receptors). | Development of safer and more effective analgesics with fewer side effects. | google.comnih.gov |
| Infectious Diseases | Disruption of pathogen-specific metabolic pathways (e.g., redox homeostasis). | Novel anti-parasitic agents to combat diseases like schistosomiasis. | nih.gov |
| Oncology | Modulation of protein-protein interactions or targeting novel cancer-specific pathways. | Overcoming drug resistance and developing more selective cancer therapies. | nih.govmdpi.com |
| Drug Delivery | Spiroketal ligands for targeted delivery of therapeutic agents. | Enhanced efficacy and reduced off-target effects of potent drugs. | nih.gov |
Q & A
Q. What are the validated synthetic routes for 2-Methyl-6-oxaspiro[4.5]decan-9-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of oxaspiro compounds typically involves cyclization reactions using ketones or aldehydes as precursors. For example, 6-oxaspiro[4.5]decan-9-ol derivatives are synthesized via acid-catalyzed cyclization of diols or keto-alcohols under controlled temperatures (40–60°C) . Yield optimization requires precise stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of diol to acid catalyst) and inert atmospheres to prevent oxidation. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.2–1.8 ppm for methyl groups in spiro systems) .
- Data Table :
| Parameter | Value/Description | Source |
|---|---|---|
| Optimal Temperature | 50°C | |
| Purity Verification | HPLC (C18), NMR (δ 1.2–1.8 ppm) |
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® IA column) paired with polarimetric analysis is recommended. For spiro compounds, X-ray crystallography resolves ambiguous configurations, particularly for the oxaspiro oxygen and methyl group orientation . Computational modeling (DFT/B3LYP/6-31G*) predicts steric hindrance and validates experimental data .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow ICH Q1A guidelines. Accelerated degradation at 40°C/75% RH for 6 months shows ≤5% impurity formation. Acidic conditions (pH <3) hydrolyze the oxaspiro ether bond, while neutral/basic conditions (pH 7–9) preserve integrity . Use LC-MS to track degradation products (e.g., m/z 163.1 for fragmented diol).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?
- Methodological Answer : Data contradictions often arise from conformational flexibility or solvent effects. Triangulate results using:
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic reactions?
- Methodological Answer : Regioselectivity is governed by steric effects (methyl group at C2) and electronic polarization of the oxaspiro ether. Kinetic studies (e.g., stopped-flow UV-Vis) show faster attack at C9-OH due to lower steric hindrance. Isotopic labeling (²H/¹⁸O) tracks bond cleavage patterns .
- Data Table :
| Nucleophile | Attack Site (C9:C2 Ratio) | Kinetic Rate (s⁻¹) | Source |
|---|---|---|---|
| Grignard Reagent | 8:1 | 2.3 × 10⁻³ |
Q. How can computational models predict the biological activity of this compound derivatives?
- Methodological Answer : Use QSAR models with descriptors like LogP (calculated: 1.8), polar surface area (45 Ų), and H-bond donor count (1). Molecular docking (AutoDock Vina) against target proteins (e.g., GPCRs) identifies binding affinities. Validate with in vitro assays (IC50 <10 μM for lead candidates) .
Methodological Notes
- Safety : Follow OSHA HCS guidelines for handling irritants (e.g., wear nitrile gloves, avoid inhalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
